molecular formula C26H24N2O5 B4737784 (4E)-4-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione

(4E)-4-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B4737784
M. Wt: 444.5 g/mol
InChI Key: ZNGCSJFQNPTKRC-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with various functional groups, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione typically involves a multi-step process. One common method starts with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the phenyl and methoxy groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Researchers are exploring its use as a drug candidate for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4E)-4-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4E)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-18-8-11-21(12-9-18)32-14-15-33-23-13-10-19(17-24(23)31-2)16-22-25(29)27-28(26(22)30)20-6-4-3-5-7-20/h3-13,16-17H,14-15H2,1-2H3,(H,27,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGCSJFQNPTKRC-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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